molecular formula C17H16Cl2N2O2 B6009354 N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide

N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide

Cat. No.: B6009354
M. Wt: 351.2 g/mol
InChI Key: IPPUYYAQMZPBBL-UHFFFAOYSA-N
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Description

N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide is an organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a butanoylamino group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide typically involves the reaction of 3-amino-benzamide with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-amino-benzamide+butanoyl chlorideThis compound\text{3-amino-benzamide} + \text{butanoyl chloride} \rightarrow \text{this compound} 3-amino-benzamide+butanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide
  • N-[3-(butanoylamino)phenyl]-4-propoxybenzamide
  • N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide

Uniqueness

N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-2-5-15(22)20-11-6-3-7-12(10-11)21-17(23)13-8-4-9-14(18)16(13)19/h3-4,6-10H,2,5H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPUYYAQMZPBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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